molecular formula C8H14ClF2NO2 B3393318 (2R)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride CAS No. 2250243-69-5

(2R)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride

Cat. No. B3393318
CAS RN: 2250243-69-5
M. Wt: 229.65 g/mol
InChI Key: YLJOKBLTFFPVBF-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride is a novel amino acid derivative that has recently gained attention in the scientific community due to its potential applications in drug development. This compound has been synthesized using various methods and has shown promising results in scientific research.

Mechanism of Action

The exact mechanism of action of (2R)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride is not fully understood. However, it is believed to work by modulating the activity of glutamate receptors in the brain. Glutamate is a neurotransmitter that plays a crucial role in cognitive function, learning, and memory. By modulating the activity of glutamate receptors, this compound can enhance cognitive function and protect against neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It can modulate the activity of glutamate receptors, which can enhance cognitive function and protect against neurodegenerative diseases. Additionally, it has been found to have anti-inflammatory and analgesic properties, which can be beneficial in treating pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using (2R)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride in lab experiments is its neuroprotective effects. This compound can protect against neurodegenerative diseases and enhance cognitive function, making it a valuable tool for studying the brain. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on (2R)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride. One of the most promising areas of research is its potential use in treating psychiatric disorders such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the brain. This could lead to the development of new drugs that target glutamate receptors and enhance cognitive function. Finally, more research is needed to explore the potential of this compound in treating pain and inflammation.

Scientific Research Applications

(2R)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride has been extensively studied for its potential applications in drug development. It has been shown to have neuroprotective effects and can enhance cognitive function. Additionally, it has been found to have anti-inflammatory and analgesic properties. This compound has also been studied for its potential use in treating depression, anxiety, and other psychiatric disorders.

properties

IUPAC Name

(2R)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO2.ClH/c9-8(10)3-1-5(2-4-8)6(11)7(12)13;/h5-6H,1-4,11H2,(H,12,13);1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJOKBLTFFPVBF-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(C(=O)O)N)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CCC1[C@H](C(=O)O)N)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2250243-69-5
Record name Cyclohexaneacetic acid, α-amino-4,4-difluoro-, hydrochloride (1:1), (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2250243-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride
Reactant of Route 2
(2R)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride
Reactant of Route 3
(2R)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride
Reactant of Route 4
(2R)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride
Reactant of Route 5
(2R)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride
Reactant of Route 6
(2R)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride

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